3,3'-Dimethyloxacarbocyanine iodide
CAS No.: 14134-79-3
Cat. No.: VC20951180
Molecular Formula: C19H17IN2O2
Molecular Weight: 432.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14134-79-3 |
---|---|
Molecular Formula | C19H17IN2O2 |
Molecular Weight | 432.3 g/mol |
IUPAC Name | (2E)-3-methyl-2-[(E)-3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide |
Standard InChI | InChI=1S/C19H17N2O2.HI/c1-20-14-8-3-5-10-16(14)22-18(20)12-7-13-19-21(2)15-9-4-6-11-17(15)23-19;/h3-13H,1-2H3;1H/q+1;/p-1 |
Standard InChI Key | PXGXZGVGEDLSMW-UHFFFAOYSA-M |
Isomeric SMILES | CN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)C.[I-] |
SMILES | CN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)C.[I-] |
Canonical SMILES | CN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)C.[I-] |
Chemical Properties and Structure
Chemical Identification
The chemical identity of 3,3'-Dimethyloxacarbocyanine iodide is defined by several key parameters, as summarized in the following table:
Property | Value |
---|---|
CAS No. | 14134-79-3 |
Molecular Formula | C₁₉H₁₇IN₂O₂ |
Molecular Weight | 432.3 g/mol |
IUPAC Name | (2E)-3-methyl-2-[(E)-3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide |
Structural Characteristics
The molecular structure of 3,3'-Dimethyloxacarbocyanine iodide features two benzoxazole groups connected by a conjugated chain. This conjugated system is responsible for the compound's optical properties, particularly its absorption and fluorescence characteristics. The presence of the iodide counterion and the cationic nature of the molecule significantly influence its solubility and behavior in various solvents.
Physical Properties
Solubility and Solution Behavior
In aqueous solutions, 3,3'-Dimethyloxacarbocyanine iodide behaves as a partially dissociated electrolyte. This property is essential for understanding its conductivity and interactions with other substances in solution. The compound's solubility profile is influenced by its ionic nature, with the counterion (iodide) playing a significant role in its dissolution properties.
Research Applications
Energy Transfer Studies
One of the most significant applications of 3,3'-Dimethyloxacarbocyanine iodide has been in energy transfer experiments. Research has demonstrated that it functions effectively as an acceptor in energy transfer processes when paired with donors such as 7-diethylamino-4-methylcoumarin.
Studies have shown efficient nonradiative energy transfer occurring in both solid and liquid phases when using this system, contributing valuable insights to our understanding of energy transfer mechanisms at the molecular level. These findings have implications for the development of sensors, imaging techniques, and other applications that rely on energy transfer phenomena.
Conductivity and Dissociation Behavior
Conductivity Measurements
Research on the conductivity of 3,3'-Dimethyloxacarbocyanine iodide in aqueous solutions has provided important insights into its electrolytic behavior. The limiting molar conductivity of the compound has been estimated to be approximately 115 S·cm²/mol, indicating its capacity to dissociate into ions in water and conduct electricity.
The following table summarizes key conductivity parameters:
Parameter | Value |
---|---|
Limiting Molar Conductivity | ~115 S·cm²/mol |
Behavior in Aqueous Solution | Partially dissociated electrolyte |
Dissociation Characteristics
Studies of the dissociation constant (K') for 3,3'-Dimethyloxacarbocyanine iodide in water suggest that it tends toward association rather than complete dissociation. This behavior is typical for organic salts in aqueous environments and significantly influences how the compound interacts with its surroundings and with other molecules in solution.
The partial dissociation observed in aqueous solutions affects various properties of the compound, including its conductivity, optical characteristics, and reactivity in different experimental conditions.
Distribution and Partitioning Studies
Partition Behavior
The distribution of 3,3'-Dimethyloxacarbocyanine iodide between water and organic solvents has been studied to understand its partitioning characteristics. Research specifically examining its distribution between water and nitrobenzene has revealed that the partition constant is influenced by several factors.
Key factors affecting partition behavior include:
-
Interfacial potentials between the aqueous and organic phases
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Presence of ionic impurities in either phase
-
Concentration of the compound itself
These factors can significantly alter the observed partition behavior, which has implications for applications involving multiple solvent systems or interfaces.
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